molecular formula C17H12ClFO3 B2510399 (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one CAS No. 848868-40-6

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one

Cat. No.: B2510399
CAS No.: 848868-40-6
M. Wt: 318.73
InChI Key: XCTKIYBJURZWBZ-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H12ClFO3 and its molecular weight is 318.73. The purity is usually 95%.
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Scientific Research Applications

Photophysical Behavior and Fluorogenic Applications

  • The study by Santra et al. (2019) focused on the characterization of the photophysical behavior of DFHBI derivatives, which are fluorogenic molecules that illuminate the Spinach RNA aptamer. These compounds, including (Z)-5-(3,5-difluoro-4-hydroxybenzylidene)-2-methyl-3-((perfluorophenyl)methyl)-3,5-dihydro-4H-imidazol-4-one, exhibit weak fluorescence in liquid solvents. The fluorescence signal is significantly enhanced when photoisomerization is impeded. This study provides insights into the solvent-dependent photophysical properties of these molecules, highlighting their applications in RNA imaging due to their sensitive fluorescence response to solvent interactions and pH levels (Santra et al., 2019).

Synthesis and Stereochemistry

  • Research by Jeon and Kim (1999) on the synthesis of new 5-alkylidene-4-chloro-5H-1,2,3-dithiazoles explores the stereochemical outcomes of reactions involving various alkylidene derivatives. This work contributes to understanding the synthetic pathways and stereochemical preferences in the formation of compounds with similar structural features to (Z)-2-(2-chloro-6-fluorobenzylidene)-6-ethoxybenzofuran-3(2H)-one (Jeon & Kim, 1999).

Sensing Applications

  • A study by Roy et al. (2019) reports a rhodamine-based compound acting as a dual chemosensor for Zn2+ and Al3+ ions, demonstrating distinct excitation and emission wavelengths for the detection of these metal ions. This research highlights the potential application of benzylidene-based compounds in the development of fluorescent sensors for metal ions (Roy et al., 2019).

Metal-ion Sensing and Two-Photon Absorption

  • Belfield et al. (2010) investigated the metal ion sensing properties and two-photon absorption (2PA) of a new fluorene derivative, demonstrating high sensitivity and selectivity to Zn(2+) ions. This study illustrates the versatility of benzylidene-based compounds in developing fluorescent probes for bioimaging and sensing applications (Belfield et al., 2010).

Properties

IUPAC Name

(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-ethoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-2-21-10-6-7-11-15(8-10)22-16(17(11)20)9-12-13(18)4-3-5-14(12)19/h3-9H,2H2,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTKIYBJURZWBZ-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC=C3Cl)F)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC=C3Cl)F)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.